N-cyclopentyl-1-phenylmethanesulfonamide
Description
N-cyclopentyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a cyclopentylamine group attached to a phenylmethanesulfonyl moiety. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of 239.34 g/mol. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their ability to mimic biological substrates.
Properties
IUPAC Name |
N-cyclopentyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,13-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMQULPQRVVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-phenylmethanesulfonamide typically involves the reaction of cyclopentylamine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyclopentyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a systematic comparison of N-cyclopentyl-1-phenylmethanesulfonamide with structurally related sulfonamides, focusing on molecular features, physicochemical properties, and synthetic considerations.
Substituent Variations on the Sulfonamide Nitrogen
N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide
- Molecular Formula: C₇H₁₂F₃NO₂S
- Molecular Weight : 231.23 g/mol
- Key Differences :
- The nitrogen substituent is a cyclohexyl group (vs. cyclopentyl in the target compound), increasing ring size and lipophilicity.
- The sulfonyl group is trifluoromethyl (CF₃), a strong electron-withdrawing group, which enhances acidity (pKa ~1–2) compared to the phenylmethane group (pKa ~3–4).
- Impact : The CF₃ group improves metabolic stability but may reduce solubility in aqueous media. Cyclohexyl’s larger size could hinder binding in sterically constrained enzyme pockets .
N-(2-Cyanophenyl)-1-phenylmethanesulfonamide
- Molecular Formula : C₁₄H₁₂N₂O₂S
- Molecular Weight : 272.32 g/mol
- Key Differences: The nitrogen substituent is a 2-cyanophenyl group, introducing a polar cyano (-CN) moiety. However, this may reduce blood-brain barrier penetration compared to the target compound’s cyclopentyl group .
Diazepane-Substituted Phenylsulfonamides (e.g., Compounds 10c–10j in )
- Example : N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (10c)
- Molecular Formula : C₁₈H₂₂ClN₃O₂S
- Molecular Weight : 379.90 g/mol
- Key Differences: A 1,4-diazepane ring is attached to the phenyl group, introducing a basic nitrogen. Substituents on the sulfonyl phenyl ring vary (e.g., Cl, Me, OMe, Br). Impact: The diazepane moiety enables ionic interactions with biological targets, contrasting with the non-basic cyclopentyl group in the target compound.
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
